2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1187744-53-1
VCID: VC11742899
InChI: InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine

CAS No.: 1187744-53-1

Cat. No.: VC11742899

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine - 1187744-53-1

Specification

CAS No. 1187744-53-1
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 4-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Standard InChI InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17)
Standard InChI Key WXEOMRWMBJHEIA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine belongs to the class of substituted pyridines, characterized by a hydroxyl group at the 2-position and a 4-trifluoromethoxyphenyl substituent at the 4-position of the pyridine ring. The trifluoromethoxy group (-OCF₃) is notable for its electron-withdrawing properties, which enhance metabolic stability and influence intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₈F₃NO₂

  • Molecular Weight: 255.19 g/mol (calculated)

The compound’s structure combines a pyridine core with a para-substituted trifluoromethoxyphenyl group, creating a planar geometry that facilitates π-π stacking interactions in biological systems .

Synthesis and Optimization Strategies

The synthesis of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine involves multi-step routes, often leveraging methodologies from analogous trifluoromethoxy-containing compounds.

Key Synthetic Routes

A representative pathway, inspired by the synthesis of antifungal azoles , includes:

  • Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., enaminones or cyanopyridines) under acidic or basic conditions.

  • Introduction of the Hydroxyl Group: Directed ortho-metalation (DoM) or oxidation of a pre-existing methyl group at the 2-position.

  • Trifluoromethoxyphenyl Coupling: Suzuki-Miyaura cross-coupling between a 4-bromopyridine intermediate and 4-trifluoromethoxyphenylboronic acid.

Reaction conditions for the coupling step typically employ palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C .

Industrial-Scale Considerations

Industrial production prioritizes atom economy and catalytic efficiency. Continuous-flow reactors and microwave-assisted synthesis have been explored to reduce reaction times and improve yields .

Physicochemical Properties

While experimental data for this specific compound remain limited, properties can be inferred from structurally related molecules:

PropertyValue/Description
Melting PointEstimated 150–160°C (decomposes)
SolubilityLow in water; soluble in DMSO, DMF
LogP~2.8 (predicted)
StabilityStable under inert atmospheres

The trifluoromethoxy group contributes to enhanced lipophilicity, making the compound suitable for penetration into lipid membranes .

Biological Activity and Research Findings

Although direct studies on 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine are scarce, its structural analogs exhibit notable biological effects:

Enzyme Inhibition

The hydroxyl and trifluoromethoxy groups position this compound as a potential inhibitor of metalloproteinases (e.g., ADAMTS5) and cytochrome P450 enzymes. Molecular docking studies suggest that the hydroxyl group coordinates with active-site zinc ions, while the trifluoromethoxy group engages in hydrophobic interactions .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antifungal Agents: Structural parallels to clinical candidates like TAK-187 support its exploration in treating systemic fungal infections .

  • Anti-Inflammatory Drugs: Modulation of metalloproteinase activity could mitigate conditions like osteoarthritis.

Materials Science

The compound’s thermal stability and π-conjugated system make it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
2-Hydroxy-3-trifluoromethoxyphenylpyridineMeta-substitution reduces steric hindranceLower antifungal potency
2-Methoxy-4-trifluoromethoxyphenylpyridineMethoxy group decreases polarityEnhanced metabolic stability

The para-substituted trifluoromethoxy group in the target compound optimizes both electronic and steric properties for biological interactions.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline production.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Structure-Activity Relationships: Systematically modify substituents to enhance potency and selectivity.

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